molecular formula C21H21FN4O3 B2969702 N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251585-12-2

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2969702
CAS No.: 1251585-12-2
M. Wt: 396.422
InChI Key: XBVSIYVMUCHVBF-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (Compound ID: G611-0521) is a 1,8-naphthyridine derivative characterized by a fused bicyclic core with a 4-oxo-1,4-dihydroquinoline-like scaffold. Key features include:

  • Molecular formula: C₂₁H₂₁FN₄O₃
  • Molecular weight: 396.42 g/mol
  • Substituents: A 3-fluorophenyl group at the carboxamide position, a 7-methyl group on the naphthyridine ring, and a 2-oxo-2-(propylamino)ethyl side chain at the N1 position .
  • Physicochemical properties: logP: 3.243 (moderate lipophilicity) Hydrogen bond donors/acceptors: 2/7, indicating moderate polarity.

The compound’s stereochemistry is achiral, simplifying synthesis and purification processes. Its structural design aligns with pharmacophores known for targeting enzymes or receptors involved in inflammation and oncology .

Properties

IUPAC Name

N-(3-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-3-9-23-18(27)12-26-11-17(19(28)16-8-7-13(2)24-20(16)26)21(29)25-15-6-4-5-14(22)10-15/h4-8,10-11H,3,9,12H2,1-2H3,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVSIYVMUCHVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps:

    Formation of the Naphthyridine Core: The initial step involves the construction of the 1,8-naphthyridine core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the Propylaminoethyl Side Chain: This step involves the alkylation of the naphthyridine core with a propylamine derivative, often under basic conditions to facilitate the nucleophilic attack.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the propylaminoethyl side chain, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the carbonyl groups could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is investigated for its potential as an enzyme inhibitor or receptor ligand. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological research.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique properties may lend themselves to applications in materials science or chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Parameters

Compound Name / ID Molecular Formula Molecular Weight Substituents (R1, R2, R3) logP H-Bond Donors/Acceptors Polar Surface Area (Ų) Reference
G611-0521 C₂₁H₂₁FN₄O₃ 396.42 R1: 7-methyl; R2: 3-fluorophenyl; R3: propylaminoethyl 3.243 2 / 7 72.94
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (Compound 5a3) C₂₂H₁₅Cl₂N₃O₂ 424.28 R1: 7-methyl; R2: 3-chlorophenyl; R3: 4-chlorobenzyl N/A 1 / 6 67.82 (estimated)
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) C₂₆H₃₅N₃O₂ 422.58 R1: pentyl; R2: 3,5-dimethyladamantyl; R3: H ~4.5* 1 / 5 58.21 (estimated)
1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide C₂₄H₁₉FN₄O₃ 430.40 R1: 7-methyl; R2: phenyl; R3: 2-fluorophenylaminoethyl N/A 3 / 8 98.56 (estimated)

*Estimated based on adamantyl group’s hydrophobicity.

Key Observations :

  • The propylaminoethyl side chain in G611-0521 introduces a secondary amine, increasing hydrogen-bonding capacity versus the chlorobenzyl group in 5a3 .
  • Lipophilicity : G611-0521 (logP 3.24) is less hydrophobic than compound 67 (estimated logP ~4.5), likely due to the adamantyl group in 67 .
  • Polar Surface Area: G611-0521’s higher polar surface area (72.94 vs.

Key Observations :

  • Side Chain Impact: The propylaminoethyl group in G611-0521 may enhance solubility over adamantyl-containing compounds (e.g., 67), favoring oral bioavailability .

Biological Activity

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1251569-44-4
Molecular FormulaC25H21FN4O3
Molecular Weight444.5 g/mol

Structural Characteristics

The compound features a naphthyridine core with various functional groups that contribute to its biological activity. The presence of the fluorophenyl group is particularly notable for its potential influence on pharmacokinetics and receptor interactions.

Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that naphthyridine derivatives can inhibit bacterial growth by interfering with DNA synthesis.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry found that naphthyridine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of topoisomerase enzymes critical for DNA replication .
  • Cytotoxicity Against Cancer Cells : Research conducted on a series of naphthyridine compounds revealed that they effectively induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The study highlighted the role of reactive oxygen species (ROS) in mediating cell death .
  • In Vivo Studies : Animal models treated with naphthyridine derivatives showed reduced tumor growth compared to control groups. These studies suggest potential for therapeutic applications in oncology .

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